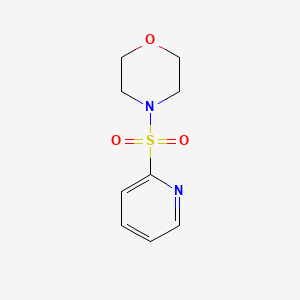
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
描述
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a four-membered azetidine ring, a diphenylmethyl group, and a hydroxyl group. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via nucleophilic substitution reactions. Benzyl chloride or benzyl bromide can be used as the electrophilic agents in the presence of a strong base like sodium hydride.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions. For example, using reagents like m-chloroperbenzoic acid (m-CPBA) to oxidize the corresponding azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives. For instance, reduction of the azetidine ring can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The diphenylmethyl group can participate in nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and benzyl halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), benzyl chloride, benzyl bromide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced azetidine derivatives
Substitution: Substituted azetidine derivatives
科学研究应用
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry-related biological processes.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
作用机制
The mechanism of action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, while the diphenylmethyl group provides hydrophobic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- (2R,3S)-1-(Diphenylmethyl)-2-fluoroazetidin-3-ol
- (2R,3S)-1-(Diphenylmethyl)-2-chloroazetidin-3-ol
- (2R,3S)-1-(Diphenylmethyl)-2-hydroxyazetidin-3-ol
Uniqueness
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol stands out due to its specific (2R,3S) configuration, which imparts unique stereochemical properties. This configuration influences its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-CJNGLKHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)




![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)







![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
